![molecular formula C10H16SSi B086461 Silane, trimethyl[(phenylmethyl)thio]- CAS No. 14629-67-5](/img/structure/B86461.png)
Silane, trimethyl[(phenylmethyl)thio]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, trimethyl[(phenylmethyl)thio]- is a chemical compound that belongs to the class of organosulfur compounds. It is also known as phenylmethylthio trimethylsilane or PMTMS. The compound is widely used in scientific research as a reagent for the synthesis of various organic compounds.
Mécanisme D'action
The mechanism of action of PMTMS involves the transfer of the phenylmethylthio group to the target molecule. This reaction is facilitated by the trimethylsilyl group, which acts as a leaving group. The resulting product is an organosilicon compound that contains a phenylmethylthio group.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of PMTMS. However, studies have shown that the compound is not toxic to cells and does not have any significant effects on cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of PMTMS is its versatility as a reagent for the synthesis of various organic compounds. It is also relatively easy to handle and store. However, the compound is sensitive to air and moisture, which can affect its reactivity and stability. Therefore, it should be stored under inert conditions.
Orientations Futures
There are several future directions for the use of PMTMS in scientific research. One potential application is in the synthesis of novel thioether-based materials for use in electronics and energy storage. PMTMS can also be used in the preparation of functionalized organosilicon compounds for use in catalysis and drug discovery. Additionally, the development of new synthetic methods for PMTMS could lead to more efficient and sustainable processes for the production of various organic compounds.
Conclusion
In conclusion, PMTMS is a versatile reagent that has numerous applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. As research in the field of organic synthesis continues to advance, PMTMS is likely to play an increasingly important role in the development of new materials and compounds.
Méthodes De Synthèse
The synthesis of PMTMS involves the reaction of phenylmethyl sulfide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction produces PMTMS as a colorless liquid with a boiling point of 128-130°C.
Applications De Recherche Scientifique
PMTMS is widely used in scientific research as a reagent for the synthesis of various organic compounds. It is commonly used in the synthesis of thioethers, which are important building blocks for organic synthesis. PMTMS is also used in the preparation of organosilicon compounds, which have various applications in materials science and nanotechnology.
Propriétés
Numéro CAS |
14629-67-5 |
|---|---|
Nom du produit |
Silane, trimethyl[(phenylmethyl)thio]- |
Formule moléculaire |
C10H16SSi |
Poids moléculaire |
196.39 g/mol |
Nom IUPAC |
benzylsulfanyl(trimethyl)silane |
InChI |
InChI=1S/C10H16SSi/c1-12(2,3)11-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
Clé InChI |
OYAAGWGNCWJAHJ-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)SCC1=CC=CC=C1 |
SMILES canonique |
C[Si](C)(C)SCC1=CC=CC=C1 |
Synonymes |
Benzylthiotrimethylsilane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



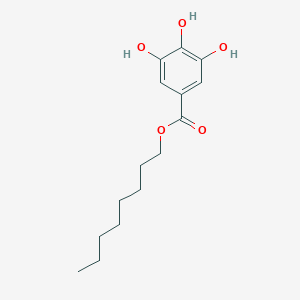
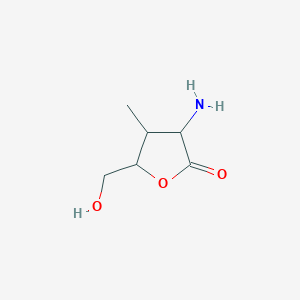
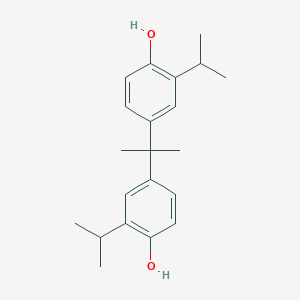
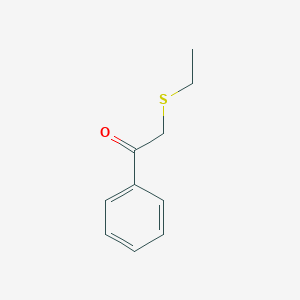
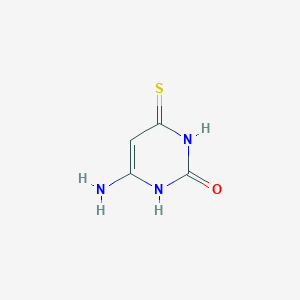
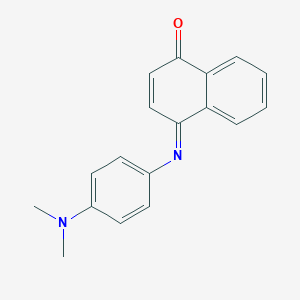
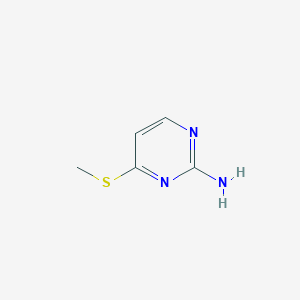
![9-Phosphabicyclo[4.2.1]nonane](/img/structure/B86394.png)
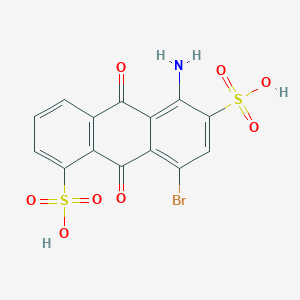
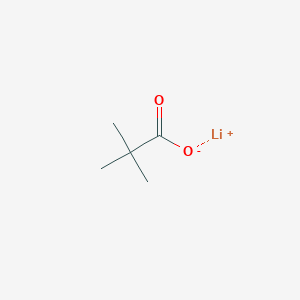
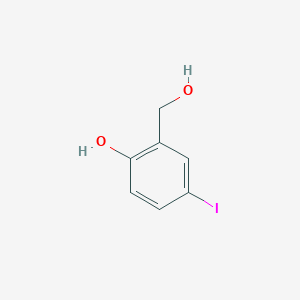
![1-Oxa-4-thiaspiro[4.5]decane](/img/structure/B86402.png)
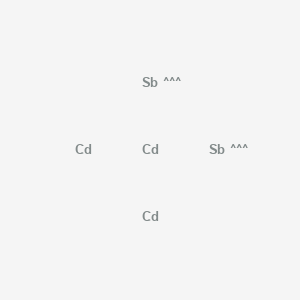
![15,30-Dibromo-2,17-diazaheptacyclo[16.12.0.03,16.04,13.06,11.019,28.021,26]triaconta-1(30),3,6,8,10,13,15,18,21,23,25,28-dodecaene-5,12,20,27-tetrone](/img/structure/B86406.png)